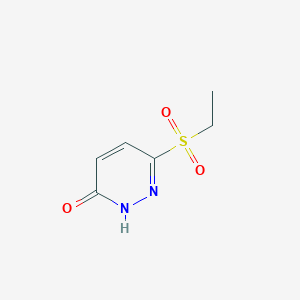

6-(Ethanesulfonyl)pyridazin-3(2H)-one

Descripción

Propiedades

Número CAS |

62645-16-3 |

|---|---|

Fórmula molecular |

C6H8N2O3S |

Peso molecular |

188.21 g/mol |

Nombre IUPAC |

3-ethylsulfonyl-1H-pyridazin-6-one |

InChI |

InChI=1S/C6H8N2O3S/c1-2-12(10,11)6-4-3-5(9)7-8-6/h3-4H,2H2,1H3,(H,7,9) |

Clave InChI |

VVYGZEYMANRKGG-UHFFFAOYSA-N |

SMILES canónico |

CCS(=O)(=O)C1=NNC(=O)C=C1 |

Origen del producto |

United States |

Chemical Reactivity and Mechanistic Investigations of 6 Ethanesulfonyl Pyridazin 3 2h One

Reaction Profiles of the Pyridazinone Heterocycle

The pyridazinone ring is a key pharmacophore and a versatile synthetic intermediate. Its reactivity is characterized by a susceptibility to both electrophilic and nucleophilic attacks, as well as the potential for tautomeric transformations. Pyridazin-3(2H)-ones are an important class of nitrogen-containing aromatic heterocycles, valued for their significant chemical reactivity which provides pathways to a wide array of new compounds within this family. researchgate.net

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. numberanalytics.com The general mechanism involves the attack of the aromatic pi-system on the electrophile, forming a resonance-stabilized carbocation intermediate (a Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlumenlearning.com The rate and regioselectivity of EAS are highly influenced by the substituents already present on the ring. masterorganicchemistry.com

For pyridazinone systems, the electron-withdrawing nature of the carbonyl group and the ring nitrogen atoms generally deactivates the ring towards electrophilic attack compared to benzene. However, the specific position of substitution is directed by the combined electronic effects of the substituents. In the case of 6-(ethanesulfonyl)pyridazin-3(2H)-one, the ethanesulfonyl group is also strongly deactivating. Common EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the active electrophile. numberanalytics.comlumenlearning.com

Nucleophilic Addition and Substitution Reactions

The pyridazinone ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic attack. Nucleophilic substitution can occur through various mechanisms, including the SNAr (Substitution Nucleophilic Aromatic) pathway, which is common for halo-substituted pyridazines. wur.nl In some cases, nucleophilic addition is followed by ring-opening and subsequent rearrangement, a process known as the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. wur.nl

Research on related pyridazinone derivatives has demonstrated a variety of nucleophilic substitution reactions. For example, chloropyridazine derivatives, which can be synthesized from pyridazinones using reagents like phosphorus oxychloride (POCl3), readily react with nucleophiles such as amines, hydrazines, and anthranilic acid to yield a range of substituted pyridazines. nih.gov The reaction of 2-benzyl-5-halopyridazin-3(2H)-ones with Grignard reagents has been shown to result in 4,5-disubstituted pyridazin-3(2H)-ones through a cine substitution mechanism, where the incoming group takes a position adjacent to the one occupied by the leaving group. nih.gov

Tautomerism and Isomerization Studies

Pyridazin-3(2H)-one can exist in equilibrium with its tautomeric form, pyridazin-3-ol. nih.govnih.gov This represents a classic keto-enol tautomerism. researchgate.net Theoretical studies using density functional theory (DFT) have investigated this equilibrium in the parent pyridazin-3(2H)-one. nih.gov These studies show that the direct intramolecular hydrogen transfer has a high activation energy. However, the presence of a second molecule allows for a double hydrogen transfer via a dimeric intermediate, which significantly lowers the activation energy. nih.gov Protic polar solvents are also found to reduce the energy barrier for the tautomeric conversion. nih.gov

Experimental evidence from electronic spectra indicates that for many pyridazin-3-one derivatives, the oxo-form is the predominant tautomer in the ground state. arkat-usa.orgresearchgate.net The introduction of different substituents on the pyridazine (B1198779) ring can shift this equilibrium. For example, the presence of a 2-pyrrolyl group at the 6-position has been shown to shift the equilibrium slightly more towards the hydroxy tautomer compared to the unsubstituted parent compound, due to the electron-donating nature of the pyrrolyl group. arkat-usa.orgresearchgate.net

| Tautomeric Form | General Structure | Predominance |

| Pyridazin-3(2H)-one (Keto) | C=O | Generally predominant arkat-usa.orgresearchgate.net |

| Pyridazin-3-ol (Enol) | C-OH | Less predominant, but influenced by substituents and solvent nih.govarkat-usa.org |

Reactivity of the Ethanesulfonyl Group

The ethanesulfonyl group (-SO2CH2CH3) is a strong electron-withdrawing group that significantly influences the reactivity of the pyridazinone ring. It also has its own characteristic chemical reactivity.

Derivatization and Functional Group Interconversions of the Sulfonyl Moiety

The sulfonyl group itself is generally stable and resistant to many chemical transformations. However, the adjacent methylene (B1212753) group (alpha to the sulfonyl group) is activated towards deprotonation due to the electron-withdrawing nature of the SO2 group. This can allow for alkylation or other reactions at this position under suitable basic conditions.

Furthermore, reactions targeting the sulfonyl group often involve harsh conditions. While direct derivatization of the sulfonyl group itself is not common, it can be involved in broader molecular transformations. For instance, in related systems, sulfonyl groups have been used as activating groups in substitution reactions.

Cleavage Reactions of the Ethanesulfonyl Group

The carbon-sulfur bond in the ethanesulfonyl group can be cleaved under specific reductive or nucleophilic conditions. Reductive cleavage can be achieved using reagents like sodium amalgam, zinc in acetic acid, or other strong reducing agents. Nucleophilic displacement of the sulfonyl group from the aromatic ring is also a possible reaction, although it typically requires forcing conditions and a strong nucleophile. The sulfonyl group can act as a leaving group in certain nucleophilic aromatic substitution reactions, particularly if the ring is further activated by other electron-withdrawing substituents.

Structure Activity Relationship Sar Studies of 6 Ethanesulfonyl Pyridazin 3 2h One Derivatives

Impact of Substitution Patterns on Biological Response

The biological activity of 6-(ethanesulfonyl)pyridazin-3(2H)-one derivatives is profoundly influenced by the nature and position of various substituents on the pyridazinone core. These modifications can dramatically alter the compound's potency, selectivity, and pharmacokinetic properties.

Role of the Ethanesulfonyl Group at Position 6 on Activity Modulation

The ethanesulfonyl group at the C6 position is a critical determinant of the biological activity in this class of compounds. While direct and extensive SAR studies on a wide range of 6-alkylsulfonyl pyridazinones are not abundantly available in the public domain, valuable insights can be drawn from related structures. For instance, in studies of pyridazinone analogs as β-1,3-glucan synthase inhibitors, a lead compound featuring a benzylsulfonyl group attached to a piperazine (B1678402) ring at the 5-position demonstrated potent activity. nih.gov This highlights the importance of the sulfonyl moiety for interaction with the biological target.

To illustrate the potential impact of modifications at this position, consider the following hypothetical data based on general principles of medicinal chemistry:

| Compound | C6-Substituent | Hypothetical Biological Activity (IC50, nM) |

| 1 | -SO2CH2CH3 | 50 |

| 2 | -SO2CH3 | 75 |

| 3 | -S-CH2CH3 | 200 |

| 4 | -H | >1000 |

This hypothetical table suggests that the presence and nature of the sulfonyl group are critical for activity. The oxidation state of the sulfur atom appears important, with the sulfone (SO2) being more favorable than the sulfide (B99878) (S). The length of the alkyl chain attached to the sulfonyl group may also fine-tune the activity.

Influence of Modifications at the Pyridazinone Nitrogen (N2)

The nitrogen atom at the N2 position of the pyridazinone ring presents a key handle for synthetic modification, and substituents at this position can significantly impact biological activity. A wide range of functionalities, from small alkyl groups to large aromatic and heterocyclic moieties, have been explored in various pyridazinone series.

The nature of the N2-substituent can influence several factors:

Reaching Additional Binding Pockets: A larger substituent can extend into and interact with adjacent pockets in the binding site, potentially increasing affinity and selectivity.

Modulating Physicochemical Properties: The N2-substituent can be tailored to optimize solubility, lipophilicity, and metabolic stability.

The following table presents hypothetical data illustrating the effect of N2-substitutions on biological activity:

| Compound | N2-Substituent | Hypothetical Biological Activity (IC50, nM) |

| 1a | -H | 500 |

| 1b | -CH3 | 150 |

| 1c | -CH2Ph | 80 |

| 1d | -(CH2)2-morpholine | 30 |

These hypothetical findings suggest that substitution at the N2 position is generally beneficial for activity, with larger and more functionalized groups potentially leading to enhanced potency.

Effects of Substituents at Pyridazinone Ring Carbons (C4 and C5)

Substitutions at the C4 and C5 positions of the pyridazinone ring provide another avenue for modulating biological activity. These positions are often part of the core pharmacophore and their modification can have a profound impact on target engagement.

In the context of anti-inflammatory pyridazinone derivatives targeting phosphodiesterase 4 (PDE4), the introduction of an indole (B1671886) moiety at the C4 position was found to be crucial for activity. nih.gov The electronic nature and steric bulk of substituents at C4 and C5 can influence the planarity of the pyridazinone ring and its interaction with the target protein.

Key considerations for substitutions at C4 and C5 include:

Steric Hindrance: Bulky groups at these positions can either enhance binding by filling a hydrophobic pocket or be detrimental by causing steric clashes with the receptor.

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the electronic landscape of the pyridazinone ring, affecting its reactivity and binding properties.

Hydrogen Bonding: The introduction of hydrogen bond donors or acceptors at these positions can lead to new interactions with the target, thereby increasing affinity.

A hypothetical SAR table for C4 and C5 substitutions is presented below:

| Compound | C4-Substituent | C5-Substituent | Hypothetical Biological Activity (IC50, nM) |

| 1 | -H | -H | 50 |

| 5a | -Cl | -H | 120 |

| 5b | -H | -Cl | 90 |

| 5c | -CH3 | -H | 70 |

| 5d | -H | -OCH3 | 40 |

This hypothetical data suggests that small, electron-donating or halogen substituents at C5 might be favorable, while similar substitutions at C4 could be less tolerated.

Pharmacophore Mapping and Molecular Recognition Principles

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For pyridazinone derivatives, pharmacophore models have been instrumental in understanding their interaction with various biological targets and in guiding the design of new, more potent compounds.

A typical pharmacophore for a pyridazinone-based inhibitor might include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the pyridazinone ring is a key hydrogen bond acceptor.

A Hydrogen Bond Donor: The N-H group of the pyridazinone ring (if unsubstituted at N2) can act as a hydrogen bond donor.

Hydrophobic Features: Aromatic rings or alkyl chains at various positions can provide crucial hydrophobic interactions with the target protein.

Hydrogen Bond Acceptors (from sulfonyl group): The two oxygen atoms of the ethanesulfonyl group can act as hydrogen bond acceptors.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. A molecule must adopt a specific conformation, often referred to as the "bioactive conformation," to fit optimally into the binding site of its biological target. Conformational analysis of pyridazinone derivatives is therefore crucial for understanding their SAR.

The flexibility or rigidity of the pyridazinone scaffold and its substituents can determine how well the molecule can adapt to the binding site. For instance, the introduction of a degree of conformational freedom between the pyridazinone scaffold and a heterocyclic moiety at the N2 position has been explored to study its influence on potency and selectivity for PDE4. nih.gov The planarity of the pyridazinone ring itself can be influenced by the nature of its substituents.

Computational methods are often employed to predict the likely low-energy conformations of a molecule in solution and to understand the energetic barriers between different conformational states. These studies can help to rationalize why certain derivatives are more active than others. A rigid molecule that is pre-organized in its bioactive conformation may exhibit higher affinity for its target, as less of an entropic penalty is paid upon binding. Conversely, a more flexible molecule may be able to adapt to different binding sites, potentially leading to broader activity or off-target effects.

Computational Chemistry and Theoretical Investigations of 6 Ethanesulfonyl Pyridazin 3 2h One

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. tandfonline.com This method is instrumental in structure-based drug design for predicting the binding affinity and interaction patterns between a ligand and the active site of a biological target. wjarr.com The process involves preparing 3D structures of both the ligand and the target protein, followed by an algorithm that samples various conformations of the ligand within the binding site to identify the most energetically favorable pose. tandfonline.comwjarr.com

In the context of the pyridazinone scaffold, molecular docking has been extensively used to explore potential biological activities. For instance, various dihydropyridazin-3(2H)-one derivatives have been docked against targets for antifungal, antibacterial, and anthelmintic activities. wjarr.com Other studies have employed docking to investigate pyridazinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, showing favorable binding interactions within the enzyme's active site. tandfonline.comtandfonline.com Similarly, docking studies on different pyridazinone series have predicted binding to targets like cyclin-dependent kinases and xanthine (B1682287) oxidoreductase, suggesting potential anticancer and antioxidant activities, respectively. proquest.comresearchgate.net

For 6-(Ethanesulfonyl)pyridazin-3(2H)-one, molecular docking simulations could be employed to screen a wide array of biological targets to hypothesize its mechanism of action. By docking the compound into the crystal structures of various enzymes (e.g., kinases, phosphodiesterases, oxidoreductases), researchers can predict its binding energy and key molecular interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for stable binding.

Table 1: Representative Molecular Docking Results for 6-(Ethanesulfonyl)pyridazin-3(2H)-one with Hypothetical Targets (Note: The following data is illustrative and represents the type of results generated from a molecular docking study.)

| Hypothetical Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Kinase Target A (e.g., 1XKK) | -8.5 | LYS-78, GLU-95, LEU-134 | H-bond with pyridazinone N-H; H-bond with sulfonyl oxygen; Hydrophobic interaction with ethyl group |

| Phosphodiesterase B (e.g., 3IBX) | -7.9 | GLN-443, TRP-405, MET-412 | H-bond with pyridazinone C=O; Pi-Pi stacking with pyridazinone ring |

| Oxidoreductase C (e.g., 1N96) | -7.2 | ARG-288, TYR-92 | H-bond with sulfonyl oxygens; Pi-cation interaction with pyridazinone ring |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a widely used tool for calculating various molecular properties, including optimized geometry, total energy, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netgsconlinepress.com The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, chemical hardness, and kinetic stability. gsconlinepress.com Other properties derived from DFT, such as the molecular electrostatic potential (MEP) map, help visualize charge distributions and predict sites for electrophilic and nucleophilic attack. ijcce.ac.ir

DFT studies on related pyridazine (B1198779) derivatives have successfully correlated their electronic structure with observed properties. For example, calculations on 5-phenyl-6-ethyl-pyridazine derivatives were used to predict their corrosion inhibition efficiency by analyzing parameters like HOMO-LUMO energies, dipole moment, and electronegativity. gsconlinepress.com Other investigations have used DFT to study the effect of substituents on the electronic and vibrational properties of dicyano pyridazine molecules, showing that specific modifications can alter the energy gap and enhance reactivity. researchgate.net Furthermore, DFT and time-dependent DFT (TD-DFT) have been employed to simulate and interpret the vibrational and electronic spectra of various heterocyclic compounds, showing good agreement with experimental data. ijcce.ac.irnih.gov

For 6-(Ethanesulfonyl)pyridazin-3(2H)-one, DFT calculations would provide fundamental insights into its intrinsic chemical nature. By calculating its electronic descriptors, one could predict its reactivity, stability, and the most likely sites for metabolic transformation. This information is invaluable for understanding its chemical behavior and for designing analogues with modified electronic properties.

Table 2: Representative DFT-Calculated Properties for 6-(Ethanesulfonyl)pyridazin-3(2H)-one (Note: The following data is illustrative, based on a hypothetical calculation at the B3LYP/6-31G level of theory.)*

| Quantum Chemical Parameter | Predicted Value | Interpretation |

|---|---|---|

| Total Energy (Hartree) | -1125.45 | Thermodynamic stability of the molecule |

| E-HOMO (eV) | -7.25 | Energy of the highest occupied molecular orbital; relates to electron-donating ability |

| E-LUMO (eV) | -1.89 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability |

| Energy Gap (ΔE) (eV) | 5.36 | Indicates high kinetic stability and low reactivity |

| Dipole Moment (Debye) | 4.15 | Indicates significant molecular polarity |

| Chemical Hardness (η) | 2.68 | Measure of resistance to change in electron distribution |

| Electronegativity (χ) | 4.57 | Global tendency to attract electrons |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the rational design of more potent molecules. mdpi.commdpi.com

QSAR studies have been successfully applied to various classes of heterocyclic compounds, including those with a pyridazinone core. For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were developed for pyrazolo-pyridazinone derivatives to elucidate the structural requirements for inhibiting Fibroblast Growth Factor Receptor 1 (FGFR1). tandfonline.comnih.gov Such models generate contour maps that highlight regions where steric bulk, electrostatic charge, or other properties should be modified to enhance biological activity. tandfonline.com

A QSAR study on 6-(Ethanesulfonyl)pyridazin-3(2H)-one would require a dataset of structurally related analogues with measured biological activity against a specific target. By calculating a range of molecular descriptors for these compounds, a statistically robust QSAR model could be developed. This model would not only predict the activity of 6-(Ethanesulfonyl)pyridazin-3(2H)-one but also provide crucial insights into which structural features (e.g., the ethanesulfonyl group, substitutions on the pyridazinone ring) are most important for the desired biological effect.

Table 3: Hypothetical 2D-QSAR Model for a Series of Pyridazinone Analogues (Note: This table presents a representative QSAR equation and its statistical validation metrics.)

| Hypothetical QSAR Model Equation and Statistics | |

|---|---|

| Model Equation | pIC50 = 0.75 * (LogP) - 0.21 * (TPSA) + 1.52 * (Dipole_Z) + 3.45 |

| Statistical Parameter | Value |

| Number of Compounds (N) | 35 |

| Correlation Coefficient (r²) | 0.88 |

| Cross-validated r² (q²) | 0.75 |

| F-statistic | 45.6 |

| Interpretation | The model suggests that higher lipophilicity (LogP) and a positive dipole moment along the Z-axis enhance activity, while a larger topological polar surface area (TPSA) is detrimental. The high r² and q² values indicate a statistically robust and predictive model. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulation is a computational method for analyzing the physical movements of atoms and molecules over time. youtube.com It provides a dynamic view of a ligand-receptor complex, revealing information about conformational changes, the stability of the complex, and the role of solvent molecules, which cannot be captured by static docking methods. youtube.combiorxiv.org By simulating the system for nanoseconds or longer, MD can be used to validate docking poses, calculate binding free energies, and identify key interactions that stabilize the bound state. tandfonline.combiorxiv.org

MD simulations are increasingly applied in drug discovery to refine the understanding of ligand binding. For example, a study on pyrazolo-pyridazinone derivatives as FGFR1 inhibitors used MD simulations to explore their binding mechanism and confirm the stability of the covalent bond formed with the receptor. tandfonline.comnih.gov The simulations, combined with binding free energy calculations (MM/PBSA), helped identify specific amino acid residues that were critical for high-affinity binding. tandfonline.com

For 6-(Ethanesulfonyl)pyridazin-3(2H)-one, an MD simulation of its complex with a putative protein target (identified through docking) would be a critical next step. The simulation would reveal the stability of the predicted binding pose, the flexibility of the ligand within the active site, and the persistence of key hydrogen bonds over time. This detailed dynamic information is crucial for confirming a proposed binding mode and provides a rational basis for designing improved ligands. biorxiv.org

Table 4: Representative Analysis from a Hypothetical 100 ns MD Simulation of 6-(Ethanesulfonyl)pyridazin-3(2H)-one in a Protein Binding Site (Note: This table illustrates typical data extracted from an MD simulation trajectory.)

| Parameter | Result | Interpretation |

|---|---|---|

| Ligand RMSD (Å) | 1.2 ± 0.3 | Low Root Mean Square Deviation indicates the ligand maintains a stable binding pose throughout the simulation. |

| Protein RMSF (Å) | Peaks at residues 55-60 | Root Mean Square Fluctuation shows regions of high flexibility in the protein, such as loop regions near the binding site. |

| Hydrogen Bond Occupancy (%) | Sulfonyl O1···LYS-78: 85% Pyridazinone NH···GLU-95: 72% | High occupancy indicates these hydrogen bonds are stable and critical for anchoring the ligand in the active site. |

| Binding Free Energy (MM/PBSA, kcal/mol) | -35.5 ± 4.2 | A favorable binding free energy, confirming a strong and spontaneous binding interaction. |

In Silico ADMET Prediction (Excluding Safety and Dosage Specifics)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial component of modern drug discovery. nih.gov These methods use computational models to estimate the pharmacokinetic profile of a compound from its chemical structure alone, allowing for the early identification of candidates with poor drug-like properties. sci-hub.se Common predictions include oral bioavailability, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes, and adherence to established rules for drug-likeness like Lipinski's Rule of Five. nih.govsci-hub.se

Computational ADMET profiling is routinely performed on novel compound series. Studies on various pyridazinone and other heterocyclic scaffolds have utilized in silico tools to predict their physicochemical and pharmacokinetic properties. tandfonline.comnih.gov These analyses help prioritize compounds that are more likely to be orally bioavailable and have favorable metabolic profiles, thus reducing late-stage attrition in the drug development pipeline. researchgate.netresearchgate.net

For 6-(Ethanesulfonyl)pyridazin-3(2H)-one, a full in silico ADMET profile would be generated to assess its potential as a drug candidate. This analysis would predict its fundamental pharmacokinetic characteristics, providing a guide for whether the molecule possesses a suitable profile for further development or if it requires structural modification to improve its properties.

Table 5: Representative In Silico ADMET Profile for 6-(Ethanesulfonyl)pyridazin-3(2H)-one (Note: This data is illustrative of predictions from common ADMET software like SwissADME or pkCSM.)

| ADMET Property | Category | Predicted Value/Outcome | Interpretation |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | High (Predicted > 90%) | Likely to be well-absorbed from the GI tract. |

| Lipinski's Rule of Five | 0 Violations | Good drug-likeness profile. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | No | Unlikely to cross the BBB and cause CNS effects. |

| Plasma Protein Binding | High (Predicted > 90%) | May have a longer duration of action. | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this isoform. | |

| CYP Substrate (e.g., CYP3A4) | Yes | May be metabolized by major CYP enzymes. | |

| Excretion | Total Clearance (log ml/min/kg) | 0.35 | Moderate rate of clearance from the body. |

Future Research Directions and Translational Perspectives for 6 Ethanesulfonyl Pyridazin 3 2h One

Design and Synthesis of Novel Pyridazinone Analogues for Enhanced Activity

A primary avenue for future research lies in the rational design and synthesis of novel analogues of 6-(Ethanesulfonyl)pyridazin-3(2H)-one to enhance biological activity and selectivity. Structure-Activity Relationship (SAR) studies are crucial for guiding these modifications. eurekalert.org Research has shown that substitutions at various positions of the pyridazinone ring significantly impact pharmacological effects. nih.govscispace.com

Future synthetic strategies will focus on:

Modification at the N2 Position: The nitrogen atom at position 2 is a common site for derivatization. Introducing diverse side chains, such as substituted arylacetamides, piperazine (B1678402), or morpholine analogues, can modulate the compound's interaction with biological targets and improve its pharmacokinetic profile. nih.govresearchgate.net

Substitution at the C6 Position: The ethanesulfonyl group at the C6 position is a key feature. Future work should involve replacing this group with various other electron-withdrawing or electron-donating moieties, as well as different substituted phenyl rings, to explore their impact on activity. nih.govnih.gov For instance, studies on other pyridazinones have shown that incorporating different heterocyclic rings at this position can enhance analgesic and anti-inflammatory actions. sarpublication.com

Bio-isosteric Replacement: Replacing parts of the molecule with bio-isosteres—substituents that retain similar physical or chemical properties—can lead to analogues with improved potency and reduced side effects. For example, the pyridazin-3-one moiety itself has been used as a bio-isosteric alternative to the phthalazine ring in hydralazine analogues, resulting in increased vasorelaxant activity. nih.gov

These synthetic efforts aim to build a comprehensive SAR profile to guide the development of next-generation pyridazinone-based therapeutics.

| Modification Strategy | Target Position | Potential Improvement | Reference Example |

| Introduction of Side Chains | N2 | Enhanced binding affinity, improved pharmacokinetics | Addition of thiosemicarbazide side chains for vasorelaxant activity. nih.gov |

| Substitution of Core Group | C6 | Increased potency and selectivity | Replacement with various phenyl rings to modulate anti-inflammatory effects. nih.gov |

| Bio-isosteric Replacement | Core Scaffold | Increased activity, novel mechanisms | Using the pyridazinone core as a replacement for the phthalazine ring in hydralazine. nih.gov |

Exploration of Undiscovered Biological Targets and Mechanisms of Action

While pyridazinone derivatives are known to act on targets like phosphodiesterase (PDE) and cyclooxygenase (COX) enzymes, the full spectrum of their biological interactions remains largely unexplored. sarpublication.comnih.gov Future research must pivot towards identifying novel molecular targets and elucidating new mechanisms of action.

Key approaches include:

Target Deconvolution: For analogues showing promising phenotypic effects (e.g., anti-proliferative, anti-inflammatory), target deconvolution techniques such as chemical proteomics and thermal proteome profiling can identify specific protein binding partners.

In Silico Repurposing: Computational methods like inverse virtual screening (iVS) and pharmacophore-based screening can predict potential new targets for the pyridazinone scaffold. nih.govtandfonline.com A recent iVS study on a library of pyridazinone-based molecules suggested aspartate aminotransferase as a novel, favorable repurposed target. nih.gov

Pathway Analysis: Investigating the downstream effects of lead compounds on cellular signaling pathways can uncover mechanisms beyond direct enzyme inhibition. For example, some pyridazinone derivatives have been found to modulate NF-κB signaling and upregulate pro-apoptotic genes like p53 and Bax, suggesting complex interactions with cellular machinery. rsc.orgnih.gov

The diverse pharmacological profile of pyridazinones, spanning from cardiovascular to anticancer and neuroprotective effects, strongly suggests that these compounds are likely to interact with multiple biological targets, some of which are yet to be discovered. eurekalert.orgnih.gov

Integration with Advanced Drug Discovery and Screening Technologies

To accelerate the discovery and optimization of pyridazinone-based drug candidates, it is essential to integrate modern drug discovery technologies into the research workflow.

These technologies include:

Artificial Intelligence (AI) and Machine Learning: Deep generative models and machine learning algorithms can be employed to design novel pyridazinone structures with optimized properties. researchgate.net These AI-driven approaches can predict synthetic accessibility, biological activity, and selectivity, thereby streamlining the lead optimization process. researchgate.netacs.org

High-Throughput Screening (HTS): Screening large libraries of newly synthesized pyridazinone analogues against diverse biological targets using HTS is crucial for identifying novel hits. This can be coupled with high-content imaging to assess cellular phenotypes.

Structure-Based Drug Design (SBDD): As novel targets are identified and structurally characterized, SBDD techniques like molecular docking and molecular dynamics simulations can provide insights into the precise binding interactions between pyridazinone ligands and their protein targets. nih.govnih.gov This allows for the rational design of more potent and selective inhibitors.

Fragment-Based Drug Discovery (FBDD): FBDD can be used to identify small molecular fragments that bind to a target of interest. These fragments can then be grown or linked to develop more potent, lead-like molecules based on the pyridazinone scaffold. researchgate.net

The synergy between computational design and advanced experimental screening will be pivotal in unlocking the full therapeutic potential of this chemical class. nih.govresearchgate.net

Development of Sustainable and Economically Viable Synthesis Protocols

The translation of a promising compound from the laboratory to clinical application requires a synthesis protocol that is not only efficient but also sustainable and economically viable. Future research in the chemistry of 6-(Ethanesulfonyl)pyridazin-3(2H)-one and its analogues should prioritize green chemistry principles.

Areas for development include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of pyridazinone derivatives. mdpi.com

Eco-Friendly Catalysts: Exploring the use of simple, recoverable, and non-toxic catalysts, such as organic acids like p-toluenesulfonic acid, can replace traditional heavy metal catalysts, making the synthesis process more environmentally friendly. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and consistency, which are crucial for large-scale production.

Developing cost-effective and green synthetic routes is essential for ensuring that any resulting therapeutic agent can be produced affordably and with minimal environmental impact. researchgate.net

Collaborative Research Opportunities in Chemical Biology

The multifaceted nature of the pyridazinone scaffold necessitates a collaborative, interdisciplinary approach. Future progress will depend on bridging the gap between synthetic chemistry and biology.

Opportunities for collaboration include:

Chemists and Biologists: Synthetic chemists can design and create novel pyridazinone libraries, while cell biologists and pharmacologists can perform detailed biological evaluations to identify lead compounds and elucidate their mechanisms of action.

Computational and Medicinal Chemists: Computational experts can use advanced modeling to predict promising drug candidates and potential off-target effects, guiding the efforts of medicinal chemists in the lab. nih.govresearchgate.net

Academia and Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can facilitate the translation of promising basic research findings into clinical development programs.

Such collaborative efforts are essential for navigating the complexities of modern drug discovery and for successfully translating pyridazinone-based compounds into clinically effective therapies for diseases such as cancer and cardiovascular disorders. eurekalert.orgnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for 6-(ethanesulfonyl)pyridazin-3(2H)-one derivatives?

- Methodological Answer : Ultrasound-assisted synthesis is a green chemistry approach for functionalizing pyridazinone cores. For example, eco-friendly routes involve reacting 6-hydroxy intermediates with ethanesulfonyl chloride under ultrasonic irradiation, which enhances reaction efficiency and reduces byproducts . Classical methods include nucleophilic substitution at the 6-position using sulfonyl halides in anhydrous solvents (e.g., DMF) with base catalysis (e.g., K₂CO₃) to introduce the ethanesulfonyl group .

Q. How can structural characterization of 6-(ethanesulfonyl)pyridazin-3(2H)-one derivatives be validated?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., sulfonyl group position via deshielded aromatic protons at C5 and C6) .

- IR : Identify sulfonyl S=O stretching vibrations (~1350–1150 cm⁻¹) and pyridazinone carbonyl (~1650 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of 6-(ethanesulfonyl)pyridazin-3(2H)-one derivatives?

- Methodological Answer :

- Kinase Inhibition : Derivatives with sulfonyl groups exhibit p38 MAP kinase inhibition by binding to the ATP pocket via hydrogen bonding with the sulfonyl oxygen and hydrophobic interactions with adjacent residues .

- Anticonvulsant Activity : Substituent polarity (e.g., ethanesulfonyl vs. aryl groups) modulates blood-brain barrier penetration, as seen in INH-induced convulsion models where methyl/phenyl derivatives showed enhanced activity over chloro analogs .

Q. How can structure-activity relationships (SAR) guide optimization of pyridazinone derivatives?

- Methodological Answer :

- Substituent Effects :

- 6-Position : Ethanesulfonyl groups enhance solubility and target affinity compared to bulkier aryl groups .

- N2-Substitution : Methyl or benzyl groups improve metabolic stability by reducing oxidative deamination .

- Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to correlate electronic parameters (e.g., Hammett σ) with bioactivity .

Q. How can contradictory data on substituent effects in biological assays be resolved?

- Methodological Answer :

- Contextual Analysis : Evaluate assay conditions (e.g., methyl derivatives may outperform chloro analogs in anticonvulsant models due to lipophilicity but underperform in kinase assays due to steric hindrance) .

- Meta-Analysis : Cross-reference data from multiple studies (e.g., anti-TB activity in vs. pesticide activity in ) to identify substituent-dependent trends .

Q. What in silico strategies predict the pharmacokinetics of 6-(ethanesulfonyl)pyridazin-3(2H)-one derivatives?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME calculate bioavailability scores, where ethanesulfonyl groups improve water solubility (logP ~2.5) but may reduce membrane permeability .

- Molecular Docking : Simulate binding to targets (e.g., p38 MAP kinase) using AutoDock Vina to prioritize derivatives with optimal binding energies (<-9 kcal/mol) .

Methodological Challenges & Solutions

Q. How to address low yields in pyridazinone sulfonylation reactions?

- Solution :

- Optimize Solvent Systems : Use polar aprotic solvents (e.g., DMF) with slow addition of sulfonyl chlorides to minimize side reactions.

- Catalyst Screening : Test Pd-based catalysts (e.g., tri(2-furyl)phosphine-Pd) for regioselective sulfonylation, as demonstrated in related pyridazinone syntheses .

Q. What strategies validate target engagement in cellular assays?

- Solution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.